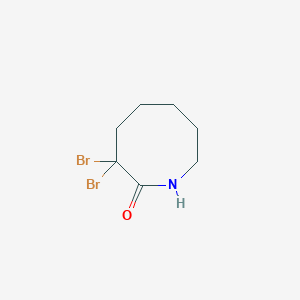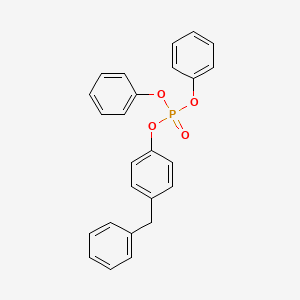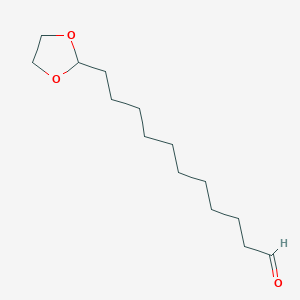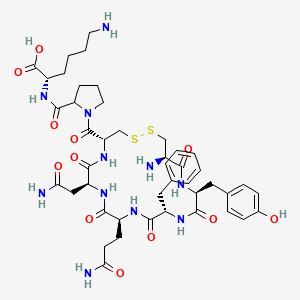
Dglvp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des-glycinamide 9-lysine 8-vasopressin (DGLVP) is a neuropeptide analog of lysine vasopressin. It is known for its influence on cardiovascular responses and its role in behavioral and emotional processes. This compound has been studied for its effects on adaptive autonomic processes and its potential therapeutic applications.
準備方法
DGLVP can be synthesized using solid-phase peptide synthesis. The process involves the sequential addition of N-Boc protected amino acids to a polystyrene resin. The synthesis of this compound from Z-Cys(Bzl)-Tyr(Bzl)-Phe-Gln-Asn-Cys(Bzl)-Pro-Lys(NE-Z)-polystyrene-2%-divinylbenzene is achieved by the general method of solid-phase synthesis .
化学反応の分析
DGLVP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting this compound back to its reduced form.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with other residues to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
DGLVP has several scientific research applications:
Chemistry: this compound is used to study the structure-activity relationships of neuropeptides and their analogs.
Biology: It is used to investigate the role of neuropeptides in adaptive autonomic processes and behavioral responses.
Medicine: this compound has potential therapeutic applications in treating conditions related to cardiovascular responses and emotional behavior.
Industry: This compound can be used in the development of new drugs and therapeutic agents targeting neuropeptide pathways
作用機序
DGLVP exerts its effects by binding to vasopressin receptors in the brain and other tissues. It influences cardiovascular responses by modulating the activity of these receptors. This compound also affects behavioral and emotional responses by interacting with brain centers that regulate these processes. The molecular targets and pathways involved include vasopressin receptors and downstream signaling pathways that regulate cardiovascular and behavioral responses .
類似化合物との比較
DGLVP is similar to other neuropeptides like lysine vasopressin and arginine vasopressin. it has unique properties that distinguish it from these compounds:
Lysine Vasopressin: this compound lacks the glycinamide group present in lysine vasopressin, which affects its binding affinity and activity.
Arginine Vasopressin: this compound has a lysine residue instead of arginine, which alters its receptor binding and physiological effects.
These differences make this compound a valuable tool for studying the structure-activity relationships of neuropeptides and their analogs .
特性
CAS番号 |
32472-43-8 |
|---|---|
分子式 |
C44H61N11O12S2 |
分子量 |
1000.2 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H61N11O12S2/c45-17-5-4-9-29(44(66)67)50-42(64)34-10-6-18-55(34)43(65)33-23-69-68-22-27(46)37(59)51-30(20-25-11-13-26(56)14-12-25)40(62)52-31(19-24-7-2-1-3-8-24)39(61)49-28(15-16-35(47)57)38(60)53-32(21-36(48)58)41(63)54-33/h1-3,7-8,11-14,27-34,56H,4-6,9-10,15-23,45-46H2,(H2,47,57)(H2,48,58)(H,49,61)(H,50,64)(H,51,59)(H,52,62)(H,53,60)(H,54,63)(H,66,67)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1 |
InChIキー |
WPCFWQWRFMYCKC-HXAPPMQUSA-N |
異性体SMILES |
C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


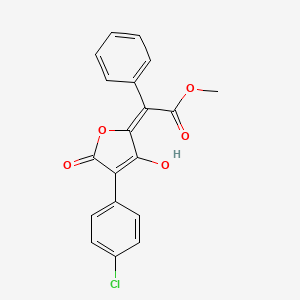
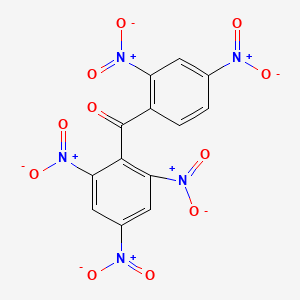
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
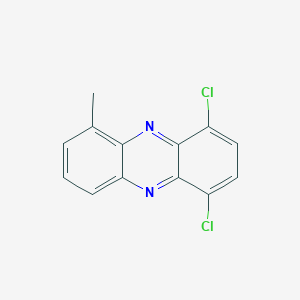


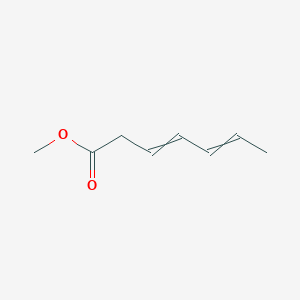


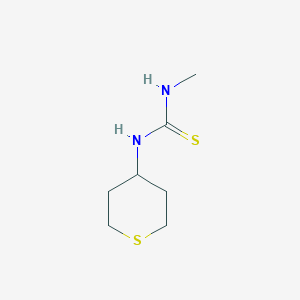
![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
